molecular formula C9H12BrN5 B13542950 4-Bromo-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine

4-Bromo-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine

Cat. No.: B13542950
M. Wt: 270.13 g/mol
InChI Key: YZFASXYYQUEEIA-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1H-pyrazol-3-amine is a heterocyclic compound that features both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1H-pyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1H-pyrazol-3-amine is unique due to its combination of imidazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with molecular targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C9H12BrN5

Molecular Weight

270.13 g/mol

IUPAC Name

4-bromo-1-[2-(2-methylimidazol-1-yl)ethyl]pyrazol-3-amine

InChI

InChI=1S/C9H12BrN5/c1-7-12-2-3-14(7)4-5-15-6-8(10)9(11)13-15/h2-3,6H,4-5H2,1H3,(H2,11,13)

InChI Key

YZFASXYYQUEEIA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCN2C=C(C(=N2)N)Br

Origin of Product

United States

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